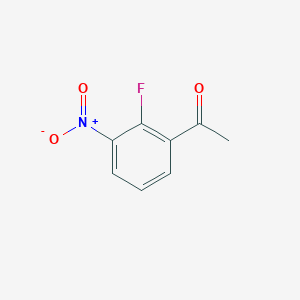

1-(2-Fluoro-3-nitrophenyl)ethanone

CAS No.: 873697-78-0

Cat. No.: VC5769479

Molecular Formula: C8H6FNO3

Molecular Weight: 183.138

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 873697-78-0 |

|---|---|

| Molecular Formula | C8H6FNO3 |

| Molecular Weight | 183.138 |

| IUPAC Name | 1-(2-fluoro-3-nitrophenyl)ethanone |

| Standard InChI | InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 |

| Standard InChI Key | FMRFQXVFOFXBLH-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

1-(2-Fluoro-3-nitrophenyl)ethanone belongs to the class of halogenated acetophenones. Its IUPAC name derives from the ethanone group attached to a 2-fluoro-3-nitrophenyl substituent. Key structural identifiers include:

-

SMILES Notation: CC(=O)C1=C(C(=CC=C1)N+[O-])F

The nitro and fluorine groups create an electron-deficient aromatic system, enhancing reactivity toward nucleophilic and electrophilic substitutions. X-ray crystallography and computational studies suggest a planar arrangement of the phenyl and carbonyl groups, optimizing resonance stabilization .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 183.14 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 248.4 ± 20.0 °C at 760 mmHg | |

| Flash Point | 104.0 ± 21.8 °C | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |

| Refractive Index | 1.537 |

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

A high-yield synthesis route involves the palladium-catalyzed coupling of 1-bromo-2-fluoro-3-nitrobenzene with tri-n-butyl(1-ethoxyvinyl)stannane. Key steps include:

-

Reaction Conditions: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv) in 1,4-dioxane at 90°C for 4 hours .

-

Workup: Hydrolysis of the intermediate enol ether with 2N HCl, followed by extraction and silica gel chromatography.

This method leverages the Stille coupling mechanism, where the palladium catalyst facilitates carbon-carbon bond formation between the aryl bromide and vinyl stannane. The electron-withdrawing nitro and fluorine groups enhance the electrophilicity of the aryl halide, accelerating oxidative addition to the palladium center.

Alternative Bromination Routes

| Parameter | Recommendation | Source |

|---|---|---|

| PPE | Gloves, eye protection | |

| First Aid (Skin) | Wash with soap and water | |

| First Aid (Eyes) | Rinse cautiously for 15 minutes |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s α-carbonyl group and halogenated aromatic ring make it a versatile precursor in drug synthesis. For example:

-

Anticancer Agents: Derivatives of 1-(2-fluoro-3-nitrophenyl)ethanone are explored as kinase inhibitors due to their ability to modulate ATP-binding pockets .

-

Antibiotics: Structural analogs serve as building blocks for fluoroquinolone antibiotics, leveraging the fluorine atom’s bioisosteric effects .

Material Science

In polymer chemistry, the nitro group facilitates photo-crosslinking reactions, enabling the development of light-sensitive resins and coatings .

Agrochemical Development

The electron-withdrawing nitro group enhances herbicidal activity in phenylurea derivatives, where 1-(2-fluoro-3-nitrophenyl)ethanone acts as a key intermediate .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 8.05 (t, 1H, Ar-H), 7.34 (d, 1H, Ar-H), 7.27 (d, 1H, Ar-H), 2.60 (s, 3H, CH₃) .

-

¹³C NMR: δ 196.5 (C=O), 152.1 (C-NO₂), 138.9 (C-F), 128.7–122.4 (Ar-C) .

Mass Spectrometry

Environmental and Regulatory Considerations

Biodegradation and Ecotoxicity

Limited data exist on environmental persistence, but the nitro group suggests potential resistance to microbial degradation. The compound’s LogP (1.44) indicates moderate bioavailability, warranting precautions to prevent aquatic contamination .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume